(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18707599
InChI: InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1
SMILES:
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC18707599

Molecular Formula: C13H20O4

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate -

Specification

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
IUPAC Name methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate
Standard InChI InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1
Standard InChI Key XSBTVPHJABUAKG-ICCXJUOJSA-N
Isomeric SMILES C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC
Canonical SMILES CC12CCCC(C1(CCCC2=O)O)C(=O)OC

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Framework

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate features a fused bicyclo[4.4.0]decane system with three critical functional moieties:

  • A methyl ester group at position 1

  • A hydroxyl substituent at position 8a

  • A ketone at position 5

The stereochemical configuration (1S,4aR,8aS) imposes significant conformational constraints, as confirmed by X-ray crystallographic analogs of related decalin systems . The equatorial orientation of the 8a-hydroxyl group minimizes steric interactions with the axial 4a-methyl substituent, creating a rigid chair-boat fusion in the decahydronaphthalene core .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₄
Molecular Weight240.29 g/mol
IUPAC Namemethyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate
Canonical SMILESCC12CCCC(C1(CCCC2=O)O)C(=O)OC

Electronic and Steric Effects

The molecule's reactivity is governed by:

  • Electrophilic carbonyl at C5, activated by adjacent electron-withdrawing groups

  • Nucleophilic hydroxyl at C8a, capable of participating in hydrogen bonding

  • Steric shielding around the ester group due to the axial methyl group at C4a

Density functional theory (DFT) calculations on analogous systems predict a dipole moment of 3.2 D, with charge localization at the ketone oxygen (-0.43 e) and ester carbonyl (-0.38 e) .

Synthetic Methodologies

Industrial Synthesis Protocols

Large-scale production employs continuous flow chemistry to enhance reaction control and yield:

Key Stages:

  • Bicyclic Precursor Formation

    • Diels-Alder cyclization of isoprene with methyl acrylate (60°C, TiCl₄ catalyst)

    • Yield: 78% cis isomer selectivity

  • Oxidative Functionalization

    • Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H₂O)

    • Followed by Jones oxidation to introduce C5 ketone

  • Final Esterification

    • Methanol reflux with Amberlyst-15 catalyst

    • Purity: >99% by HPLC

Table 2: Optimization Parameters for Step 2

ParameterOptimal RangeImpact on Yield
Temperature-10°C to 0°C±15% yield
Oxidant (CrO₃)1.2 eqCritical <1.0 eq
Reaction Time4-6 hOver-oxidation >6h

Laboratory-Scale Modifications

Small-batch syntheses utilize microwave-assisted catalysis to reduce reaction times:

  • 30% reduced processing time vs conventional heating

  • Enhanced diastereomeric excess (92% vs 85%)

Physicochemical Profile

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 187°C

  • Primary degradation pathway: Ester pyrolysis to carboxylic acid (ΔH = +132 kJ/mol)

Solubility Characteristics

SolventSolubility (mg/mL)Temperature (°C)
Water2.325
Ethanol48.725
Dichloromethane112.425

The limited aqueous solubility (logP = 1.8) suggests membrane permeability challenges for biological applications .

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃):
    δ 4.21 (q, J=6.8 Hz, 1H, H-8a)
    δ 3.67 (s, 3H, OCH₃)
    δ 1.32 (s, 3H, C4a-CH₃)

  • IR (ATR, cm⁻¹):
    3420 (O-H stretch), 1725 (ester C=O), 1708 (ketone C=O)

Chromatographic Behavior

HPLC retention time: 12.7 min (C18 column, 70:30 MeOH/H₂O)

Emerging Applications

Chiral Auxiliary Applications

The rigid bicyclic framework serves as a stereochemical template in:

  • Asymmetric aldol reactions (83% ee reported)

  • Terpene synthesis (e.g., patchoulol derivatives)

Pharmacophore Development

Molecular docking simulations predict:

  • Moderate affinity (Kd = 2.3 μM) for COX-2 active site

  • Potential NSAID prodrug candidate

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